(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride (JG-98) is a synthetic small molecule that acts as an allosteric inhibitor of Heat Shock Protein 70 (Hsp70). [] It is classified as a rhodacyanine derivative and has emerged as a valuable tool in scientific research, particularly in the fields of oncology, cell biology, and protein homeostasis. [, ] JG-98 disrupts the interaction between Hsp70 and its co-chaperones, particularly Bcl2-associated athanogene 3 (BAG3), thereby influencing downstream cellular processes such as protein folding, degradation, and signaling pathways. [, ]
JG-98 is synthesized through a series of chemical reactions involving substituted anilines and rhodanines, classifying it within the category of small molecule inhibitors. Its structure incorporates elements that allow it to interact specifically with the Hsp70-BAG3 protein-protein interaction, making it a target for therapeutic intervention in various diseases, including cancer .
The synthesis of JG-98 involves several key steps:
JG-98's molecular structure features a benzothiazole core linked to a rhodanine moiety. The specific arrangement of functional groups is critical for its biological activity:
JG-98 participates in various biochemical reactions primarily through its interaction with Hsp70. It disrupts the Hsp70-BAG3 complex, leading to altered cellular processes such as apoptosis and autophagy. Key findings include:
The mechanism of action of JG-98 involves several steps:
JG-98 exhibits several notable physical and chemical properties:
JG-98 has several applications in scientific research and potential therapeutic contexts:
The heat shock protein 70 (Hsp70) family comprises molecular chaperones essential for maintaining proteostatic balance in cellular environments. Structurally, Hsp70 proteins contain two critical domains: an N-terminal nucleotide-binding domain (NBD) that hydrolyzes ATP, and a C-terminal substrate-binding domain (SBD) that engages client proteins through hydrophobic interactions [4] [7]. These domains are connected by a flexible linker that enables allosteric communication, allowing Hsp70 to cycle between open (ATP-bound) and closed (ADP-bound) conformations during its chaperone cycle [7].
In cancer biology, Hsp70 assumes a multifaceted role as both a guardian and traitor. It stabilizes onco-client proteins (including mutant p53, AKT, and RAF) by facilitating their proper folding and preventing proteasomal degradation [2] [6]. Hsp70 further complexes with co-chaperones like BAG3 (Bcl2-associated athanogene 3) to form a proteostatic "survivasome" that inhibits apoptosis in malignancies [1] [8]. This complex sequesters pro-apoptotic factors and stabilizes oncogenic transcription factors such as FoxM1, which drives cell cycle progression and metastasis [1] [9]. Additionally, Hsp70 interfaces with the ubiquitin-proteasome system (UPS); the E3 ubiquitin ligase STUB1 dissociates Hsp70-client complexes to initiate client ubiquitination and degradation. In prostate cancer, suppression of UPS components enables aberrant stabilization of androgen receptor variants (AR-V7) by Hsp70, directly linking proteostasis to therapeutic resistance [6].
Hsp70 isoforms (including inducible HSP72 and constitutive HSC70) are significantly overexpressed in diverse carcinomas compared to normal tissues. Clinical evidence demonstrates elevated serum Hsp70 levels in prostate cancer patients, with further upregulation in metastatic castration-resistant prostate cancer (mCRPC) [2]. Similarly, glucose-regulated protein 78 (GRP78), an endoplasmic reticulum-resident Hsp70 family member, correlates with high Gleason scores and advanced disease stages [2] [6].
Mechanistically, Hsp70 overexpression confers therapy resistance through multiple pathways:
Table 1: Hsp70 Expression in Cancer Types and Associated Clinical Features
Cancer Type | Hsp70 Isoform | Expression Change | Clinical Correlation |
---|---|---|---|
Prostate Cancer | GRP78 | Upregulated in mCRPC | Metastasis, castration resistance |
Breast Cancer | HSP72 | Elevated in triple-negative BC | Doxorubicin resistance |
High-Grade Prostate Adenocarcinoma | GRP75 | Overexpressed | Increased risk, poor prognosis |
The non-oncogene addiction of breast and prostate cancers to Hsp70 arises from their heightened proteostatic stress. In prostate cancer, androgen receptor (AR) signaling amplifies Hsp70 expression, creating a dependency that persists in AR-targeted therapy-resistant states [6]. Crucially, Hsp70/STUB1 complexes regulate AR/AR-V7 stability; Hsp70 inhibition depletes these oncogenic drivers regardless of UPS status [6]. In breast cancer, mutant p53 aggregates—prevalent in ~20% of cases—are chaperoned by Hsp70, making them functionally inert yet chemoresistant [9].
Notably, dual inhibition of HSP72 and HSC70 is essential for efficacy. Single isoform knockdown often fails to induce apoptosis due to compensatory chaperone activity, whereas pan-Hsp70 inhibitors like JG-98 simultaneously disrupt both, triggering cancer-selective cell death [5] [8]. This therapeutic selectivity exploits the malignant dependency on Hsp70 for proteostasis while sparing normal cells with basal chaperone activity [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1